molecular formula C13H10Cl2FN B12091347 2,4-Dichloro-N-(4-fluorobenzyl)aniline

2,4-Dichloro-N-(4-fluorobenzyl)aniline

Cat. No.: B12091347
M. Wt: 270.13 g/mol
InChI Key: VVICQWCKVXSDGE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C₁₃H₁₀Cl₂FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,4-dichloroaniline with 4-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-N-(4-fluorobenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-fluorobenzylidene)-aniline
  • 2,3-Dichloro-N-(4-fluorobenzylidene)-aniline

Uniqueness

2,4-Dichloro-N-(4-fluorobenzyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,4-Dichloro-N-(4-fluorobenzyl)aniline is an organic compound notable for its potential applications in pharmaceuticals and biological research. Its chemical structure, characterized by dichloro and fluorobenzyl substituents, suggests a range of biological activities, including enzyme modulation and receptor interactions. This article consolidates findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C13H10Cl2F N
  • Molecular Weight : Approximately 275.13 g/mol
  • Physical State : Typically encountered as a solid with moderate solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : Influencing enzyme activity and receptor binding.
  • Hydrophobic Interactions : Enhancing binding affinity due to the presence of halogen atoms.
  • Halogen Bonding : Providing specificity in interactions with proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a derivative exhibited significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-75.0
T47D6.0
Vero>100

The compound's efficacy was compared to hydroxyurea, demonstrating a 30-fold increase in potency against MCF-7 cells and a 5-fold increase against T47D cells .

Enzyme Inhibition

The compound has been utilized as a biochemical probe in assays aimed at studying enzyme interactions. Its structure allows it to bind selectively to specific receptors or enzymes, modulating their activity. This property is particularly useful in drug development and pharmacological studies.

Study on Cytotoxicity

In a study conducted by Kesuma et al., the synthesis and cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea were investigated. The compound demonstrated considerable inhibitory activity against breast cancer cell lines, suggesting that similar derivatives may exhibit comparable anticancer properties .

Research on Enzyme Interaction

Another study explored the interaction of halogenated anilines with biological systems. The findings indicated that these compounds could serve as effective tools for investigating enzyme mechanisms due to their ability to alter enzyme kinetics significantly.

Properties

Molecular Formula

C13H10Cl2FN

Molecular Weight

270.13 g/mol

IUPAC Name

2,4-dichloro-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2FN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2

InChI Key

VVICQWCKVXSDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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